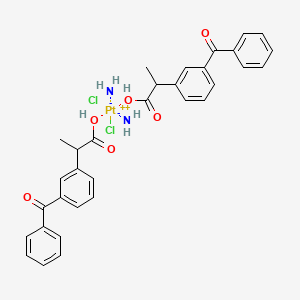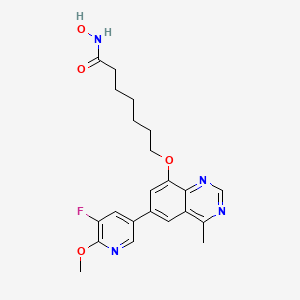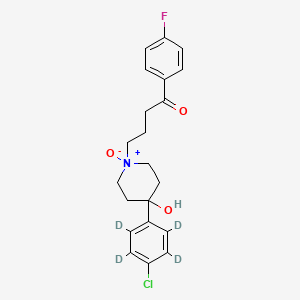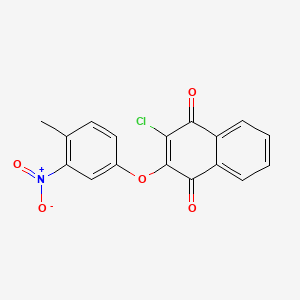
Anti-Trypanosoma cruzi agent-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-Trypanosoma cruzi agent-2 is a compound designed to combat Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people. The compound is part of ongoing efforts to develop effective treatments for this neglected tropical disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-2 involves the preparation of derivatives containing 2-nitroimidazole, 1,2,4-triazole, and 3-nitro-1,2,4-triazole . These compounds are synthesized through a series of reactions, including nitration, cyclization, and substitution reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-Trypanosoma cruzi agent-2 undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acids or bases, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and therapeutic potentials .
Applications De Recherche Scientifique
Anti-Trypanosoma cruzi agent-2 has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of nitroimidazole and triazole derivatives.
Biology: Investigated for its effects on Trypanosoma cruzi and other related parasites.
Medicine: Explored as a potential therapeutic agent for treating Chagas disease, with studies focusing on its efficacy, safety, and mechanism of action.
Mécanisme D'action
The mechanism of action of Anti-Trypanosoma cruzi agent-2 involves the inhibition of key enzymes and pathways in Trypanosoma cruzi. The compound targets the parasite’s mitochondrial dehydrogenases and membrane sterol biosynthesis, disrupting essential metabolic processes and leading to the parasite’s death . Additionally, the compound’s nitro groups can generate reactive oxygen species, further contributing to its anti-parasitic effects .
Comparaison Avec Des Composés Similaires
Benznidazole: A first-line treatment for Chagas disease, known for its efficacy but associated with significant side effects.
Nifurtimox: Another commonly used drug for Chagas disease, with a similar mechanism of action but different side effect profiles.
2,3-Diketopiperazines: A class of compounds with potential anti-Trypanosoma cruzi activity, showing promise in preclinical studies.
Uniqueness: Anti-Trypanosoma cruzi agent-2 stands out due to its unique combination of nitroimidazole and triazole moieties, which confer distinct chemical and biological properties. Its ability to target multiple pathways in the parasite makes it a promising candidate for further development .
Propriétés
Formule moléculaire |
C17H10ClNO5 |
|---|---|
Poids moléculaire |
343.7 g/mol |
Nom IUPAC |
2-chloro-3-(4-methyl-3-nitrophenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H10ClNO5/c1-9-6-7-10(8-13(9)19(22)23)24-17-14(18)15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3 |
Clé InChI |
NIMYKKHCWOESLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


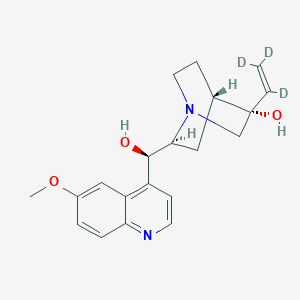
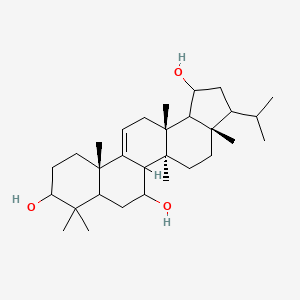
![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
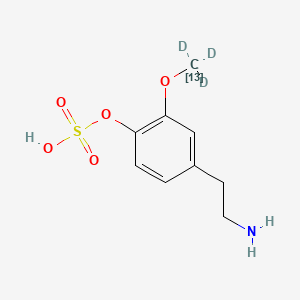
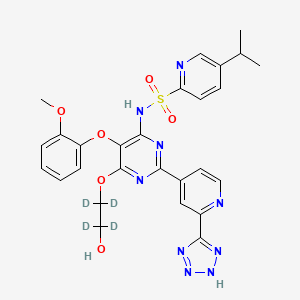
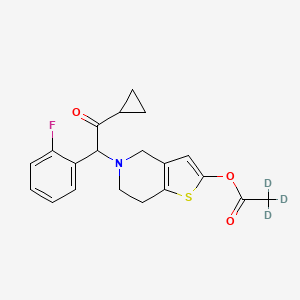
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
